5-[3-(Trifluoromethyl)-phenoxy]pentanenitrile
Overview
Description
5-[3-(Trifluoromethyl)-phenoxy]pentanenitrile is a useful research compound. Its molecular formula is C12H12F3NO and its molecular weight is 243.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical and Photochemical Properties for Cancer Therapy
A study by Ahmetali et al. (2019) focused on the synthesis and characterization of zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups. These compounds showed potential as photosensitizers in photocatalytic applications, such as photodynamic therapy (PDT) for cancer treatment (Ahmetali et al., 2019).
Synthesis of Functional Groups on Alkylthiophenes
Dai et al. (2003) described a method using Rieke® zinc reagents for synthesizing derivatives like 5-(3-thienyl)pentanenitrile, which could be further processed into compounds like 5-(3-thienyl)-N-acetylpentanamide. This method has applications in synthesizing 3-alkylthiophenes with functional groups, which were previously challenging to prepare (Dai et al., 2003).
Oxidative Radical Alkylarylation of Alkenes
Li et al. (2015) presented a metal-free oxidative 1,2-alkylarylation of unactivated alkenes with α-C(sp3)-H bonds of acetonitriles, yielding 5-oxo-pentanenitriles. This process represents a new way to access acyclic molecules through metal-free oxidative alkene 1,2-alkylarylation (Li et al., 2015).
Electrochemical Studies of Titanium Phthalocyanines
Bıyıklıoğlu (2014) synthesized titanium phthalocyanines with specific substituents and investigated their electrochemical properties. This research contributes to the understanding of electropolymerization of such complexes during oxidation reactions (Bıyıklıoğlu, 2014).
Synthesis and Characterization of Novel Soluble Fluorinated Aromatic Polyamides
Ge et al. (2004) synthesized fluorinated aromatic polyamides derived from monomers like 5-(4-trifluoromethylphenoxy)isophthaloyl dichloride. These polyamides exhibited good solubility, thermal stability, and excellent electrical and dielectric properties, indicating their potential in various industrial applications (Ge et al., 2004).
Herbicidal Activity of Optically Active Derivatives
Brown (1990) synthesized and evaluated the herbicidal activity of derivatives such as methyl 3-hydroxy-4-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]pentanoates. This study contributes to understanding the role of chemical structure in herbicidal effectiveness (Brown, 1990).
properties
IUPAC Name |
5-[3-(trifluoromethyl)phenoxy]pentanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)10-5-4-6-11(9-10)17-8-3-1-2-7-16/h4-6,9H,1-3,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHJMDCXXBFQCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCC#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Trifluoromethyl)-phenoxy]pentanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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